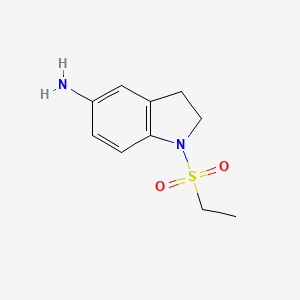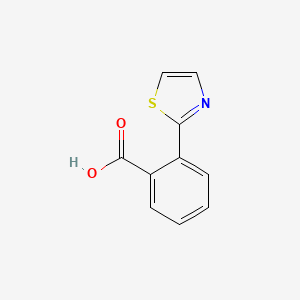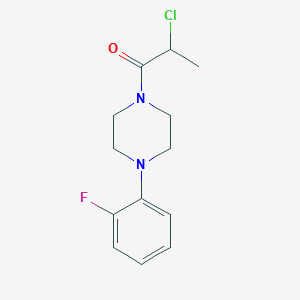
1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine
Overview
Description
1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine is an organic compound that belongs to the class of sulfonamides It features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The ethanesulfonyl group is attached to the nitrogen atom of the indole ring, and an amine group is located at the 5-position of the indole ring
Preparation Methods
The synthesis of 1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine can be achieved through several synthetic routes:
-
Synthetic Routes and Reaction Conditions
Route 1: One common method involves the reaction of 2,3-dihydro-1H-indole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Route 2: Another approach involves the use of ethanesulfonic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide linkage with 2,3-dihydro-1H-indole.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
-
Reduction
- Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.
-
Substitution
- The amine group at the 5-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming N-substituted derivatives.
-
Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides).
- Reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions.
-
Major Products
- Oxidation products include sulfone derivatives.
- Reduction products include thiol or sulfide derivatives.
- Substitution products include N-substituted derivatives.
Scientific Research Applications
1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:
-
Chemistry
- It is used as a building block in organic synthesis for the preparation of more complex molecules.
- It serves as a precursor for the synthesis of various indole-based compounds with potential biological activity.
-
Biology
- The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
- It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.
-
Industry
- The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may target specific enzymes or receptors involved in biological processes.
- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
-
Pathways Involved
- The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.
- It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Methanesulfonyl)-2,3-dihydro-1H-indol-5-amine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
1-(Ethanesulfonyl)-1H-indole-5-amine: Similar structure but without the dihydro modification.
1-(Ethanesulfonyl)-2,3-dihydro-1H-indole-6-amine: Similar structure but with the amine group at the 6-position instead of the 5-position.
-
Uniqueness
- The presence of the ethanesulfonyl group at the nitrogen atom and the amine group at the 5-position of the indole ring makes this compound unique.
- Its specific structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethylsulfonyl-2,3-dihydroindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZVFRUSHGUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)


![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
![2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine](/img/structure/B3168343.png)


![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)

amine](/img/structure/B3168387.png)

![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)
